(2S)-2-(6-氯-9H-咔唑-2-基)丙酸

描述

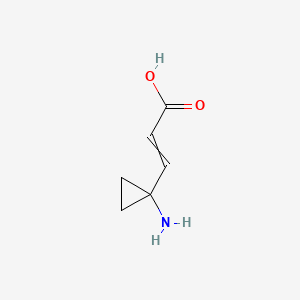

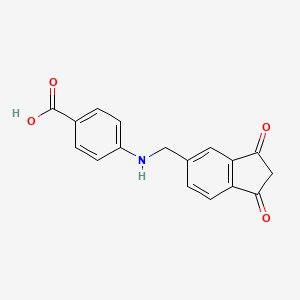

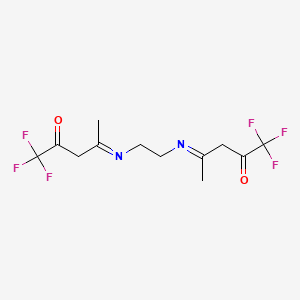

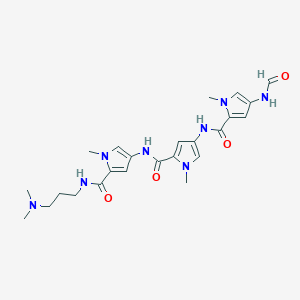

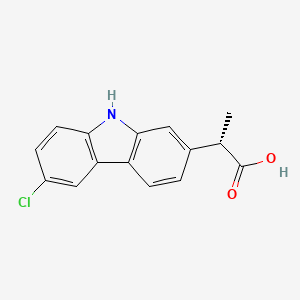

“(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid”, also known as (S)-Carprofen, is an enantiomer of carprofen . It’s a compound with the molecular formula C15H12ClNO2 .

Molecular Structure Analysis

The molecular weight of this compound is 273.71 g/mol . The IUPAC name is (2 S )-2- (6-chloro-9 H -carbazol-2-yl)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Some computed properties of this compound include a XLogP3 of 4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 273.0556563 g/mol .科学研究应用

Medicine: Pain Management and Anti-Inflammatory Applications

(S)-Carprofen: is widely used in medicine for its analgesic and anti-inflammatory properties. It is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation and pain . In clinical settings, (S)-Carprofen is utilized to manage postoperative pain, osteoarthritis, and other chronic pain conditions.

Veterinary Science: Animal Health and Welfare

In veterinary medicine, (S)-Carprofen is commonly prescribed to alleviate inflammation and pain in animals, especially dogs and cats. It is effective in treating acute and chronic musculoskeletal disorders, reducing post-surgical pain, and improving the quality of life for animals with degenerative joint diseases . Its use underscores the importance of animal welfare in veterinary practices.

Pharmacology Research: Drug Development and Safety Testing

Research in pharmacology utilizes (S)-Carprofen to explore new therapeutic targets and understand the drug’s mechanism of action. Studies often focus on its pharmacokinetics, safety profile, and potential drug interactions to develop safer and more effective analgesic agents for both human and veterinary use .

Analytical Chemistry: Method Development and Validation

(S)-Carprofen: serves as a model compound in analytical chemistry for developing and validating new analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are refined using (S)-Carprofen to ensure precision and accuracy in the quantification of pharmaceuticals .

Environmental Science: Ecotoxicology and Waste Management

The environmental impact of (S)-Carprofen is studied within ecotoxicology to assess its persistence, bioaccumulation, and potential effects on wildlife and ecosystems. Research also focuses on developing methods for the removal of (S)-Carprofen from wastewater to prevent environmental contamination .

Industrial Applications: Chemical Synthesis and Material Science

While not a direct application, (S)-Carprofen ’s synthesis and processing involve industrial chemical techniques that contribute to material science research. Understanding its chemical properties aids in the development of novel synthetic pathways and the optimization of industrial-scale production processes .

Nanotechnology: Drug Delivery Systems

(S)-Carprofen: is being explored in the field of nanotechnology for its incorporation into advanced drug delivery systems. Nanoparticles and nanocarriers are designed to enhance the bioavailability and targeted delivery of (S)-Carprofen, potentially opening new avenues for treatment modalities .

Biotechnology: Biomarker and Diagnostic Tool Development

In biotechnology, (S)-Carprofen is investigated as a potential biomarker for certain diseases and as a tool in the development of diagnostic assays. Its presence and concentration in biological samples can provide insights into disease states and the efficacy of therapeutic interventions .

作用机制

- Role : COX is essential for the synthesis of prostaglandins via the arachidonic acid pathway . Prostaglandins play a crucial role in inflammation, pain, and fever responses .

- By blocking COX, it reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation .

- Downstream effects involve reduced prostaglandin levels, leading to diminished inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349877 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

CAS RN |

52263-84-0 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。